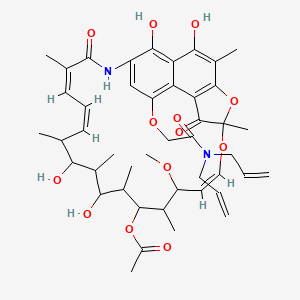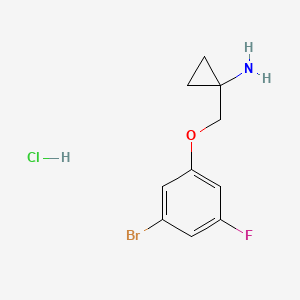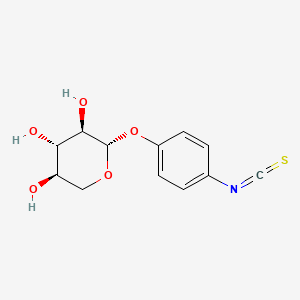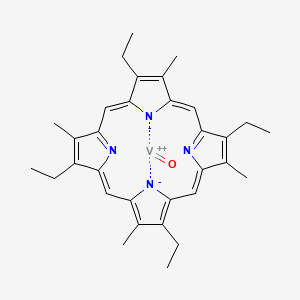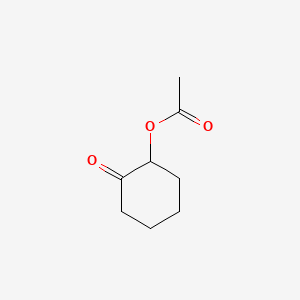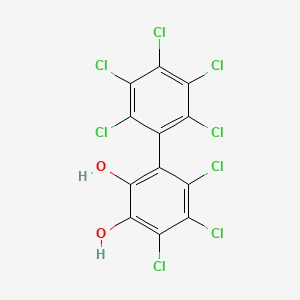
Octachlorobiphenyldiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octachlorobiphenyldiol is a synthetic organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by their high chlorine content and biphenyl structure, which consists of two benzene rings connected by a single carbon-carbon bond. This compound is known for its persistence in the environment and potential biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octachlorobiphenyldiol typically involves the chlorination of biphenyl compounds. The process begins with the preparation of biphenyl, which is then subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the biphenyl structure, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and chlorine concentration. The final product is purified through distillation and crystallization techniques to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Octachlorobiphenyldiol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the replacement of chlorine atoms with hydroxyl groups or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated biphenyls or other substituted biphenyls.
科学研究应用
Octachlorobiphenyldiol has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions and environmental conditions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studied for its potential role in disrupting endocrine functions and its implications for human health.
Industry: Utilized in the development of materials with specific properties, such as flame retardants and dielectric fluids.
作用机制
The mechanism of action of octachlorobiphenyldiol involves its interaction with cellular components and molecular pathways. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of various genes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species (ROS) and oxidative stress, contributing to its toxic effects. Additionally, this compound can interfere with endocrine signaling pathways, leading to hormonal imbalances and potential health risks.
相似化合物的比较
Similar Compounds
Polychlorinated Terphenyls (PCTs): Similar in structure and properties, used for similar industrial applications.
Hexachlorobiphenyl: Another polychlorinated biphenyl with fewer chlorine atoms, exhibiting similar environmental persistence and toxicity.
Decachlorobiphenyl: A more highly chlorinated biphenyl with similar chemical behavior and applications.
Uniqueness
Octachlorobiphenyldiol is unique due to its specific chlorine content and biphenyl structure, which confer distinct chemical and biological properties. Its high chlorine content makes it particularly persistent in the environment and resistant to degradation, posing significant challenges for environmental remediation and health risk management.
属性
CAS 编号 |
36117-76-7 |
|---|---|
分子式 |
C12H2Cl8O2 |
分子量 |
461.8 g/mol |
IUPAC 名称 |
3,4,5-trichloro-6-(2,3,4,5,6-pentachlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H2Cl8O2/c13-3-1(4(14)7(17)9(19)6(3)16)2-5(15)8(18)10(20)12(22)11(2)21/h21-22H |
InChI 键 |
NSAHLNKCXHQCGY-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)O)O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
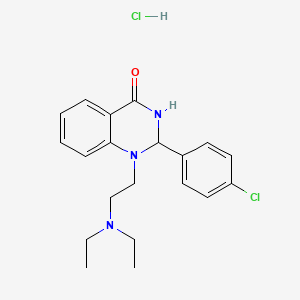
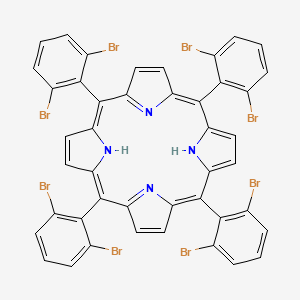
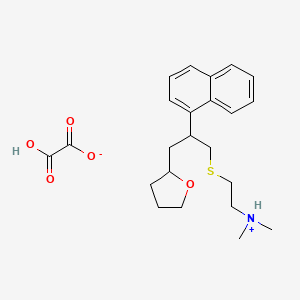
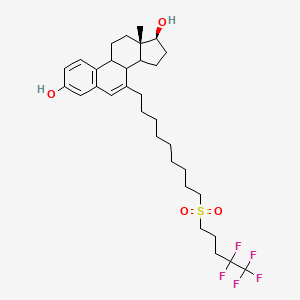
![5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15341567.png)
![2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B15341575.png)

